![molecular formula C17H16ClN5O2 B2529733 6-(4-Clorofenil)-4-metil-2-prop-2-enil-7,8-dihidropurin[7,8-a]imidazol-1,3-diona CAS No. 872839-01-5](/img/structure/B2529733.png)

6-(4-Clorofenil)-4-metil-2-prop-2-enil-7,8-dihidropurin[7,8-a]imidazol-1,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

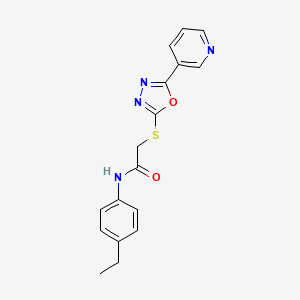

6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de imidazol, incluyendo el compuesto , han demostrado poseer una actividad antimicrobiana significativa . Por ejemplo, los compuestos 2d y 2a fueron altamente activos contra S.aureus y K.pneumoniae, mostrando mayor efectividad que la ciprofloxacina .

Actividad Antifúngica

Los derivados de imidazol también muestran una potente actividad antifúngica. El compuesto 1c demostró ser significativamente más efectivo que el clotrimazol en C.albicans .

Actividad Larvicida

Estos compuestos se han evaluado por sus actividades larvicidas. La actividad del compuesto 1a fue más efectiva en el Culex quinquefasciatus que la permetrina .

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular del compuesto 2d mostraron una mayor afinidad de unión a la proteína 1BDD que la ciprofloxacina. Del mismo modo, el compuesto 1c tuvo una mayor afinidad de unión que el clotrimazol, con mayor energía del orbital molecular de frontera y propiedades de reactividad .

Síntesis de Moléculas Biológicamente Activas

Los imidazoles juegan un papel fundamental en la síntesis de moléculas biológicamente activas . Se utilizan en la síntesis de diversos fármacos con propiedades anticancerígenas, antienvejecimiento, anticoagulantes, antiinflamatorias, antimicrobianas, antituberculosas, antidiabéticas, antimaláricas y antivirales .

6. Uso en Química Verde y Catálisis Organometálica La química verde y la catálisis organometálica han ampliado la aplicación de los imidazoles como líquidos iónicos y carbenos N-heterocíclicos (NHC) .

Función en la Agricultura

Los derivados de imidazol también actúan como reguladores del crecimiento de plantas selectivos, fungicidas y herbicidas .

Aplicaciones Industriales

El imidazol y sus derivados encuentran aplicaciones en la química sintética y la industria . Se utilizan en una variedad de aplicaciones en productos farmacéuticos, productos naturales, químicos endógenos y polímeros .

Mecanismo De Acción

Target of Action

Many imidazole derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Imidazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Análisis Bioquímico

Biochemical Properties

6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways.

Cellular Effects

The effects of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation of cancer cells by interfering with specific signaling pathways . Additionally, it has been reported to alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other compounds . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus, and toxic effects become more pronounced at higher concentrations . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, which is important for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

6-(4-chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-3-8-23-15(24)13-14(20(2)17(23)25)19-16-21(9-10-22(13)16)12-6-4-11(18)5-7-12/h3-7H,1,8-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVCAAVXAIHFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2529650.png)

![(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one](/img/structure/B2529651.png)

![N-(2,6-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2529652.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2529655.png)

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)

![1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2529671.png)